2-(2-Aminoacetamido)-4-methylpentanoic acid, also known by its chemical formula CHNO, is a compound that belongs to the class of amino acids and derivatives, specifically related to leucine. This compound is characterized by the presence of an amino group and an acetamido group, which contribute to its biological activity and potential applications in medicinal chemistry.
This compound can be synthesized through various chemical processes, often involving the modification of amino acids or related structures. The synthesis typically requires reagents such as acetic anhydride or other acylating agents and can be optimized for yield and purity.
2-(2-Aminoacetamido)-4-methylpentanoic acid is classified under organic compounds, specifically as an amino acid derivative. It is categorized as a small molecule with potential pharmaceutical applications due to its structural similarity to naturally occurring amino acids.
The synthesis of 2-(2-aminoacetamido)-4-methylpentanoic acid can be approached through several methods:
Technical details include monitoring reaction progress using thin-layer chromatography (TLC) and confirming product identity through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The molecular structure of 2-(2-aminoacetamido)-4-methylpentanoic acid features a central carbon chain with a methyl group at the fourth position and an aminoacetamido group at the second position.
The compound exhibits specific stereochemistry, being classified as (S)-enantiomer due to the configuration around the chiral center.
2-(2-Aminoacetamido)-4-methylpentanoic acid can participate in various chemical reactions typical for amino acids:
Technical details include reaction conditions such as temperature, solvent choice, and catalysts used to facilitate these transformations.
The mechanism of action for 2-(2-aminoacetamido)-4-methylpentanoic acid primarily revolves around its role as a building block in protein synthesis and its interaction with biological systems:
Studies have shown that derivatives of leucine can have anabolic effects on muscle tissue, suggesting potential applications in sports nutrition and therapeutic areas related to muscle wasting.
Relevant data from physicochemical analyses indicate that this compound adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties.
2-(2-Aminoacetamido)-4-methylpentanoic acid has several applications in scientific research:
This compound's unique structural features make it a valuable candidate for further exploration in both academic research and commercial applications within the pharmaceutical industry.
2-(2-Aminoacetamido)-4-methylpentanoic acid (C₈H₁₆N₂O₃, CAS# 688-14-2) represents a chiral dipeptide derivative formed through the condensation of glycine and leucine residues. Its core structure features a central amide bond (-NH-C=O) linking the α-carbon of 4-methylpentanoic acid (leucine moiety) to the α-amino group of glycine. The presence of a chiral center at the C-2 position of the 4-methylpentanoic acid segment necessitates stereoselective synthesis approaches for enantiomerically defined products. The leucine-derived portion exhibits the characteristic branched alkyl chain (isobutyl group), influencing steric accessibility during bond formation [1] [6].
Stereoselective synthesis typically employs enantiomerically pure leucine precursors (D- or L-leucine, CAS# 328-38-1 and 61-90-5 respectively) to control the configuration at the chiral α-carbon. Glycine, being achiral, introduces no additional stereocenters. Key steps involve activating the carboxylic acid of leucine (e.g., via mixed anhydride or carbodiimide coupling) before reacting it with the α-amino group of a suitably protected glycine derivative. Alternatively, glycine's carboxyl group can be activated for coupling with the α-amino group of protected leucine. The choice of leucine enantiomer dictates whether the final dipeptide adopts the R or S configuration at its chiral center [2] [5].
Table 1: Key Structural and Synthetic Parameters of 2-(2-Aminoacetamido)-4-methylpentanoic Acid
Property | Value | Source/Reference |
---|---|---|
Systematic Name | 2-(2-Aminoacetamido)-4-methylpentanoic acid | PubChem CID 102468 [1] |
Synonyms | Glycyl-DL-leucine | BLD Pharm [2] |
CAS Number | 688-14-2 | [2] |
Molecular Formula | C₈H₁₆N₂O₃ | [1] [2] |
Molecular Weight | 188.22 g/mol | [2] |
SMILES | CC(C)CC(NC(CN)=O)C(O)=O | [2] |
Key Structural Feature | Chiral α-carbon (from leucine) | Derived from [5] [6] |
Common Precursors | D-Leucine (CAS 328-38-1), L-Leucine, Glycine | [5] [6] |
The synthesis of 2-(2-aminoacetamido)-4-methylpentanoic acid leverages both solid-phase and solution-phase methodologies for forming the crucial peptide bond.
Solid-Phase Peptide Synthesis (SPPS):This method anchors the C-terminal leucine residue (as its carboxylic acid) to a polymeric resin (e.g., Wang or Merrifield resin) via a linker. Protecting the α-amino group of the anchored leucine (typically with Fmoc: Fluorenylmethyloxycarbonyl) allows for selective deprotection. Subsequently, a protected glycine derivative (with its carboxyl group activated, e.g., as HOBt/DIC active ester) is coupled to the free amino group on the resin. After coupling, the glycine's α-amino protecting group is removed, revealing the free dipeptide. Finally, cleavage from the resin using acidic conditions (e.g., TFA) simultaneously removes any remaining acid-labile side-chain protecting groups, yielding the target dipeptide. SPPS offers advantages of simplified purification (excess reagents are washed away) and automation potential, particularly suitable for synthesizing this dipeptide as part of larger peptide sequences. However, resin loading capacity and potential side reactions during cleavage are limitations [5].
Solution-Phase Synthesis:This classical approach involves reacting protected leucine and protected glycine derivatives in a suitable solvent (e.g., DMF, DCM). The carboxyl component (e.g., Boc-Leucine-OH) is activated using reagents like DCC (Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole) to suppress racemization. The activated species then reacts with the amino component (e.g., H-Gly-OtBu hydrochloride). Following coupling, sequential deprotection steps remove the protecting groups (e.g., Boc with TFA, OtBu with TFA) to yield the free dipeptide. Solution-phase synthesis is generally more scalable than SPPS for simple dipeptides like 2-(2-aminoacetamido)-4-methylpentanoic acid. However, it requires careful purification after each step (extraction, crystallization, chromatography) to remove coupling reagents, by-products, and excess reactants, making it potentially more labor-intensive for this specific molecule [5] [2].
Table 2: Comparison of Solid-Phase vs. Solution-Phase Synthesis for 2-(2-Aminoacetamido)-4-methylpentanoic Acid
Characteristic | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
---|---|---|
Principle | Leucine anchored to resin; Glycine coupled stepwise | Protected leucine + protected glycine coupled in solvent |
Purification | Simple filtration washes; Final cleavage/purification | Required after each step (extraction, chromatography) |
Automation Potential | High | Low |
Scalability | Moderate (limited by resin loading) | High |
Racemization Risk | Low (especially with Fmoc/HOBt/DIC) | Moderate (depends on activation method) |
Typical Yield (Dipeptide) | Often lower per step, but simplified workflow | Can be high per coupling, but multi-step purification |
Best Suited For | Incorporating into larger peptides; Small-scale research | Dedicated large-scale dipeptide production |
Preventing undesired side reactions during the synthesis of 2-(2-aminoacetamido)-4-methylpentanoic acid necessitates the strategic use of protecting groups for the amino and carboxylic acid functionalities of the constituent amino acids (glycine and leucine).
Orthogonality—ensuring protecting groups can be removed independently—is critical. A typical scheme for solution-phase synthesis might involve Boc-Leucine-OH (Boc on α-NH₂, free COOH) coupled to H-Gly-OtBu (Fmoc or Boc on α-NH₂, OtBu on COOH). After coupling, Boc can be removed with TFA without affecting OtBu, followed by removal of OtBu with stronger TFA if needed. Fmoc removal (piperidine) is orthogonal to both Boc and acid-labile groups like OtBu.
While using enantiomerically pure leucine (D- or L-, CAS# 328-38-1 or 61-90-5) is the most direct route to stereochemically defined 2-(2-aminoacetamido)-4-methylpentanoic acid, catalytic asymmetric synthesis offers routes to enantiomerically enriched precursors or potentially the dipeptide itself. These methods are crucial if the desired enantiomer of leucine is expensive or inaccessible.
Table 3: Catalytic Asymmetric Methods Relevant to 2-(2-Aminoacetamido)-4-methylpentanoic Acid Synthesis
Method | Target/Precursor | Typical Catalyst/Agent | Key Advantage | Typical ee Range |
---|---|---|---|---|
Asymmetric Hydrogenation | N-Acetyl Dehydroleucine | Ru-BINAP, Rh-DuPHOS complexes | High efficiency, scalability, ee >95% | 90% -> 99% |
Enzymatic Resolution | N-Acetyl-DL-Leucine or Esters | Lipases (e.g., CALB), Aminoacylases | Mild conditions, biocompatible | 90% -> 99%+ |
Asymmetric Strecker | Leucine α-Amino Nitrile | Chiral Organocatalysts (e.g., Thioureas) | Direct from aldehyde (isovaleraldehyde) | 70% -> 90% |
These catalytic methods provide valuable alternatives or supplements to starting from naturally sourced L-leucine or commercially purchased D-leucine for achieving high enantiomeric purity in the leucine moiety of 2-(2-aminoacetamido)-4-methylpentanoic acid.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0